Lipophilicity-Driven Differentiation: Calculated LogP of Methyl Ester vs. Ethyl Ester and Free Acid Analogs
The target compound's methyl ester substitution results in a distinct lipophilicity profile compared to its closest analogs. The calculated partition coefficient (XLogP3-AA) for methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is 2.8 [1]. In contrast, the ethyl ester analog (CAS 15865-96-0) has a higher calculated XLogP3-AA of 3.3 [2], and the free carboxylic acid analog (CAS 436094-60-9) has an XLogP3-AA of 3.1 [3]. The 0.5-unit difference in LogP between the methyl and ethyl esters is significant in a drug discovery context, as it corresponds to a ~3.2-fold difference in partition coefficient and can substantially influence membrane permeability and solubility [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate (CAS 15865-96-0) and 2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 436094-60-9) |
| Quantified Difference | ΔXLogP3-AA = -0.5 (vs. ethyl ester); ΔXLogP3-AA = -0.3 (vs. free acid) |
| Conditions | Calculated using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
This quantitative difference in lipophilicity validates the non-interchangeability of these analogs in biological assays and SAR studies, making specific procurement essential for reproducible results.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5453637, Methyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1132679, 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate (CID 2735958). View Source
- [4] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
